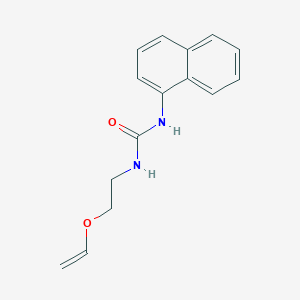![molecular formula C23H14Cl2N2O2S B4600045 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B4600045.png)
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Overview
Description
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a thiazole ring and a dichlorobenzyl ether moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multiple steps:
Formation of the Benzimidazole Core: This step usually involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Dichlorobenzyl Ether Moiety: This step involves the reaction of the benzimidazole-thiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Condensation: The final step involves the condensation of the intermediate with 4-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, leading to the formation of amines or saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl ether moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Amines, saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)benzimidazole
- 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)thiazole
Uniqueness
Compared to similar compounds, 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one stands out due to its combined benzimidazole and thiazole rings, which provide a unique scaffold for further functionalization. This dual-ring system enhances its stability and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-16-8-7-15(18(25)12-16)13-29-17-9-5-14(6-10-17)11-21-22(28)27-20-4-2-1-3-19(20)26-23(27)30-21/h1-12H,13H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDOFOJGYNYOA-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-FURYLCARBONYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE](/img/structure/B4599980.png)
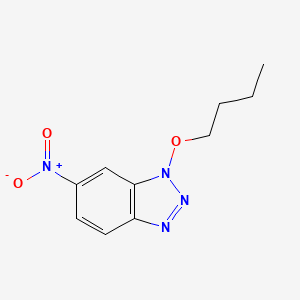

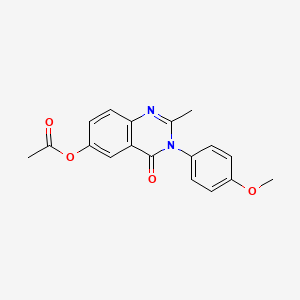
![3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4600002.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4600015.png)
![4-[(2-Chlorophenyl)carbonyl]piperazinyl piperidyl ketone](/img/structure/B4600018.png)
![1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4600025.png)
![N-[5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4600030.png)
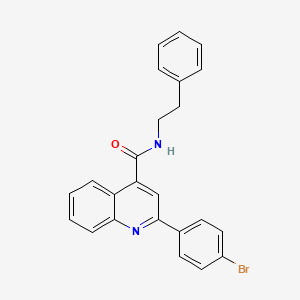
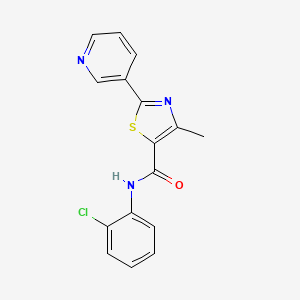
![N'-({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4600051.png)
![1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide](/img/structure/B4600053.png)
